molecular formula C6H2BrCl2NO2 B1408752 5-Bromo-1,2-dichloro-3-nitrobenzene CAS No. 1805596-72-8

5-Bromo-1,2-dichloro-3-nitrobenzene

Cat. No.: B1408752
CAS No.: 1805596-72-8
M. Wt: 270.89 g/mol
InChI Key: FUDYNOPYACYHBS-UHFFFAOYSA-N
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Description

5-Bromo-1,2-dichloro-3-nitrobenzene is an aromatic compound with the molecular formula C6H2BrCl2NO2 It is a derivative of benzene, where the hydrogen atoms are substituted with bromine, chlorine, and nitro groups

Scientific Research Applications

5-Bromo-1,2-dichloro-3-nitrobenzene has several applications in scientific research:

    Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its unique substitution pattern makes it a valuable starting material for the preparation of various derivatives.

    Biology and Medicine: The compound can be used in the development of pharmaceuticals and agrochemicals. Its derivatives may exhibit biological activity, making it a potential candidate for drug discovery and development.

    Industry: It is used in the manufacture of dyes, pigments, and other specialty chemicals.

Mechanism of Action

The mechanism of nucleophilic aromatic substitution involves the initial addition of the nucleophile to the aromatic ring, followed by the elimination of a halide ion . The nitro group plays a crucial role in this mechanism by stabilizing the negative charge that develops on the aromatic ring during the reaction .

Safety and Hazards

Compounds like “1-Bromo-3,4-dichloro-5-nitrobenzene” can cause skin and eye irritation and may also cause respiratory irritation . Therefore, it is recommended to avoid breathing its dust, fume, gas, mist, vapors, or spray, and to use protective measures such as gloves and eye/face protection when handling it .

Preparation Methods

5-Bromo-1,2-dichloro-3-nitrobenzene can be synthesized through a series of electrophilic aromatic substitution reactions. The general synthetic route involves the nitration of 1-bromo-3,4-dichlorobenzene. The nitration process typically uses concentrated nitric acid and sulfuric acid as reagents, under controlled temperature conditions to ensure the selective introduction of the nitro group at the desired position on the benzene ring .

Chemical Reactions Analysis

5-Bromo-1,2-dichloro-3-nitrobenzene undergoes various types of chemical reactions, including:

Comparison with Similar Compounds

5-Bromo-1,2-dichloro-3-nitrobenzene can be compared with other similar compounds such as:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various chemical and industrial applications.

Properties

IUPAC Name

5-bromo-1,2-dichloro-3-nitrobenzene
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H2BrCl2NO2/c7-3-1-4(8)6(9)5(2-3)10(11)12/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUDYNOPYACYHBS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1[N+](=O)[O-])Cl)Cl)Br
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H2BrCl2NO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

270.89 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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